molecular formula C27H40O4P2 B15062471 di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide

di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide

Cat. No.: B15062471
M. Wt: 490.6 g/mol
InChI Key: FOFSIWINXJCDGO-BNHRFMORSA-N
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Description

This compound belongs to the class of chiral phosphine oxides featuring a benzo[d][1,3]oxaphosphol core. Its structure includes two tert-butyl groups at the phosphorus atom and a 2,6-dimethoxyphenyl substituent at the 4-position of the heterocyclic ring. The (2S,3S) stereochemistry confers distinct spatial arrangements critical for applications in asymmetric catalysis or medicinal chemistry. The 2,6-dimethoxyphenyl group enhances electron-donating properties and steric bulk, influencing ligand-metal coordination or target binding .

Properties

Molecular Formula

C27H40O4P2

Molecular Weight

490.6 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C27H40O4P2/c1-25(2,3)32-23-18(22-19(29-10)15-13-16-20(22)30-11)14-12-17-21(23)31-24(32)33(28,26(4,5)6)27(7,8)9/h12-17,24H,1-11H3/t24-,32-/m0/s1

InChI Key

FOFSIWINXJCDGO-BNHRFMORSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[d][1,3]oxaphosphol ring, followed by the introduction of tert-butyl groups and the dimethoxyphenyl moiety. Common reagents used in these reactions include tert-butyl chloride, dimethoxybenzene, and phosphorus trichloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound.

Scientific Research Applications

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological molecule it interacts with.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Name Substituent at 4-Position Molecular Weight Key Features
Target Compound 2,6-dimethoxyphenyl ~480 (estimated) High steric bulk, electron-rich aromatic system, (2S,3S) configuration
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(dimethylamino)-...phosphine oxide Dimethylamino 397.47 Strong electron-donating group; reduced steric hindrance
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-...phosphine oxide Methoxy 384.43 Moderate electron donation; smaller substituent enhances molecular flexibility
((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-...phosphine oxide Anthracen-9-yl 530.62 Bulky aromatic system; π-π stacking potential; high thermal stability
  • Electronic Effects: The 2,6-dimethoxyphenyl group in the target compound provides stronger electron donation compared to methoxy (p-π conjugation) but weaker than dimethylamino (σ-donation via lone pairs) .

Stereochemical and Backbone Modifications

Table 2: Stereochemistry and Core Structure Comparisons

Compound Name Stereochemistry Core Structure Variation Application Relevance
Target Compound (2S,3S) Benzo[d][1,3]oxaphosphol Asymmetric catalysis (e.g., ligand for transition metals)
(2S,3R)-3-(Tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-...oxaphosphole (2S,3R) Phosphine (not oxide) Altered metal coordination properties due to reduced oxidation state
Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-...phosphine oxide (2R,3R) Isopropoxy substituent Enantiomeric differences may reverse stereoselectivity in catalytic systems
  • Stereochemical Influence : The (2S,3S) configuration in the target compound creates a rigid chiral environment, critical for enantioselective reactions. Enantiomers (e.g., (2R,3R) in ) may exhibit opposing selectivity profiles .
  • Backbone Differences : Phosphine analogs () lack the oxide group, altering electron density and metal-binding capacity.

Pharmacological and Physicochemical Properties

Computational and Experimental Insights

  • NMR Analysis: Substituents at positions 29–44 (analogous to regions A and B in ) significantly alter chemical shifts, reflecting electronic perturbations. The 2,6-dimethoxyphenyl group in the target compound likely causes distinct δH values compared to dimethylamino or methoxy analogs .
  • Molecular Similarity : Tanimoto/Dice scores () for the target compound versus anthracen-9-yl or isopropoxy analogs would be lower (<0.7) due to divergent substituents, but higher (>0.8) against methoxy derivatives .
  • QSAR Predictions : The tert-butyl groups and oxaphosphol core dominate hydrophobicity and polar surface area in models, while substituents fine-tune ADMET properties .

Biological Activity

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a phosphine oxide functional group, which is known for its reactivity and ability to form complexes with various biological targets. Its structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃NO₄P
  • Molecular Weight : 353.36 g/mol
  • SMILES Notation : CC(C)(C)C1(C(=O)O)C(C(C)(C)C)(C(=O)O)C2=CC=CC=C2O1

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the phosphine oxide group enhances its electrophilicity, allowing it to participate in nucleophilic attack reactions.

Antioxidant Activity

Research has demonstrated that phosphine oxides exhibit significant antioxidant properties. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

Several studies have indicated that compounds with similar structures possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that phosphine oxides can inhibit phosphatases and kinases, which are crucial for various cellular functions.

Case Studies

  • Antioxidant Efficacy in Cell Models : A study evaluated the antioxidant capacity of di-tert-butyl phosphine oxides in cultured human cells. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls. This suggests potential applications in preventing oxidative damage in cellular systems.
  • Inhibition of Cancer Cell Proliferation : In vitro studies on cancer cell lines demonstrated that treatment with di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide resulted in a dose-dependent decrease in cell viability. The IC50 values were determined using MTT assays, showing effective inhibition at micromolar concentrations.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduced ROS levels in human cells
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited specific kinases/phosphatases

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